Technical Guide: Vilazodone-D8 Chemical Structure and Synthesis Pathway
Technical Guide: Vilazodone-D8 Chemical Structure and Synthesis Pathway
[1]
Executive Summary
Vilazodone-D8 (CAS: 1794789-93-7) is the deuterated isotopologue of Vilazodone, a serotonin partial agonist reuptake inhibitor (SPARI) used in the treatment of Major Depressive Disorder (MDD).[1][2][3] It serves as a critical Internal Standard (IS) in bioanalytical workflows (LC-MS/MS) for therapeutic drug monitoring and pharmacokinetic profiling.[1]
This guide details the structural specifications and the convergent synthesis pathway of Vilazodone-D8.[1] Unlike the non-deuterated parent, the synthesis of the D8 variant relies on the strategic incorporation of a piperazine-d8 moiety, ensuring isotopic stability and preventing metabolic deuterium-hydrogen exchange (D/H exchange) during analysis.
Chemical Structure & Isotopic Configuration
Structural Identity
Vilazodone-D8 is characterized by the replacement of eight protium (
| Parameter | Data |
| Chemical Name | 5-(4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1-benzofuran-2-carboxamide |
| CAS Number | 1794789-93-7 |
| Molecular Formula | |
| Molecular Weight | 449.58 g/mol (approx. +8 Da shift from parent) |
| Parent Compound | Vilazodone ( |
| Isotopic Purity | Typically |
SMILES Representation
Retrosynthetic Analysis
The synthesis of Vilazodone-D8 follows a convergent strategy .[1] The molecule is disconnected at the tertiary amine of the piperazine ring. This reveals two primary precursors:
-
Fragment A (Electrophile): 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[1][5][6]
-
Fragment B (Nucleophile - Deuterated): 5-(piperazin-1-yl-d8)benzofuran-2-carboxamide.[1]
The deuterium source is Piperazine-d8 , a commercially available stable isotope reagent.[1]
Pathway Logic Diagram (Graphviz)[1]
Caption: Retrosynthetic breakdown identifying Piperazine-d8 as the core isotopic source.
Detailed Synthesis Protocols
Phase 1: Synthesis of the Indole Linker (Fragment A)
Objective: Create the alkylating arm containing the indole core. This step does not involve deuterium.[1][4]
Reagents: 5-Cyanoindole, 4-Chlorobutyryl chloride,
-
Friedel-Crafts Acylation:
-
Dissolve 5-cyanoindole in dichloromethane (DCM).
-
Add
(Lewis acid catalyst) at 0°C, followed by dropwise addition of 4-chlorobutyryl chloride.[1] -
Mechanism:[7][8][9] Electrophilic aromatic substitution at the C3 position of the indole.
-
Product: 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.[1][5][6][9]
-
-
Carbonyl Reduction:
Phase 2: Synthesis of the Deuterated Benzofuran Core (Fragment B)
Objective: Incorporate the isotope label.[10] This is the critical deviation from the standard synthesis.
Reagents: 5-Bromobenzofuran-2-carboxamide, Piperazine-d8 ,
-
Substrate Preparation:
-
Buchwald-Hartwig Amination (Deuterated):
-
Reaction: Cross-coupling of the aryl bromide with Piperazine-d8.[1]
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (
) and BINAP (ligand). -
Base: Cesium Carbonate (
) in Toluene or Dioxane at 100°C. -
Note: While standard synthesis might use nucleophilic aromatic substitution (
), the Palladium-catalyzed route is preferred here to maximize the yield of the expensive deuterated reagent and prevent side reactions. -
Stoichiometry: Use a slight excess of Piperazine-d8 (1.2 eq) to prevent bis-arylation.[1]
-
-
Purification:
-
Isolate the product via silica gel chromatography.
-
Final Intermediate B: 5-(piperazin-1-yl-d8)benzofuran-2-carboxamide .[1]
-
Phase 3: Convergent Coupling (Final Assembly)
Objective: Link Fragment A and Fragment B to form Vilazodone-D8.
Reagents:
-
N-Alkylation:
-
Dissolve Intermediate B (Deuterated Benzofuran, 1.0 eq) in Acetonitrile.
-
Add Intermediate A (Indole Linker, 1.1 eq).
-
Add Potassium Carbonate (
, 3.0 eq) as the base to scavenge HCl. -
Catalyst: Add catalytic Sodium Iodide (NaI, 0.1 eq).
-
Causality: NaI converts the alkyl chloride (Fragment A) into a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the substitution rate.
-
-
Reflux:
-
Heat to reflux (approx. 80-82°C) for 12-24 hours. Monitor via LC-MS for the disappearance of the benzofuran amine.[1]
-
-
Workup & Salt Formation:
Analytical Validation Standards
To ensure the integrity of the synthesized Vilazodone-D8, the following validation metrics must be met.
| Method | Expected Observation | Purpose |
| 1H-NMR | Absence of signals at | Confirms >98% Deuterium incorporation at the piperazine ring. |
| HRMS (ESI+) | Confirms molecular weight shift (+8 Da vs 442.20 for parent). | |
| Isotopic Distribution | Minimal presence of D0, D1-D7 isotopologues.[1] | Ensures "spectral cleanliness" for use as an Internal Standard. |
Synthesis Workflow Visualization
Caption: Step-by-step reaction flow from deuterated starting materials to final product.
References
-
MedChemExpress. Vilazodone-d8 Product Datasheet & Structure.[1] Retrieved from [1]
-
Hu, H., & Su, W. (2018). An investigation of the synthesis of vilazodone.[5][8][11] ResearchGate.[1][5] Retrieved from
-
Cayman Chemical. Vilazodone-d8 Analytical Standard Reference.[1][12] Retrieved from [1]
-
TargetMol. Vilazodone D8 Chemical Properties and SMILES. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). Vilazodone PubChem Compound Summary.[1] Retrieved from [1]
Sources
- 1. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vilazodone-d8 | TargetMol [targetmol.com]
- 4. Vilazodone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 9. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
